Cas no 91970-78-4 (2-(4-methoxybenzyl)-1,3-dioxolane)

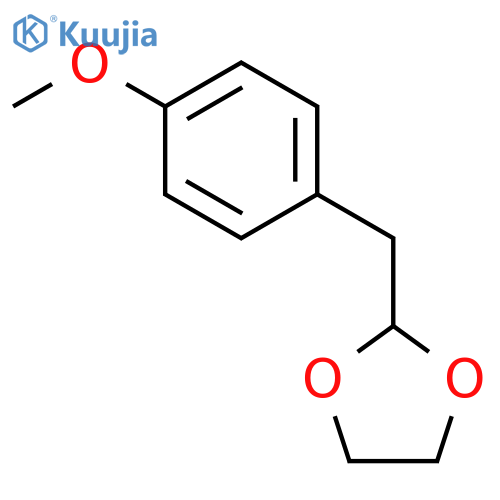

91970-78-4 structure

商品名:2-(4-methoxybenzyl)-1,3-dioxolane

CAS番号:91970-78-4

MF:C11H14O3

メガワット:194.227063655853

MDL:MFCD04117676

CID:997654

2-(4-methoxybenzyl)-1,3-dioxolane 化学的及び物理的性質

名前と識別子

-

- 2-(4-methoxybenzyl)-1,3-dioxolane

- 4-(1,3-Dioxolan-2-ylmethyl)-1-methoxybenzene

- 4-(1,3-Dioxolan-2-ylMethyl)anisole

-

- MDL: MFCD04117676

- インチ: InChI=1S/C11H14O3/c1-12-10-4-2-9(3-5-10)8-11-13-6-7-14-11/h2-5,11H,6-8H2,1H3

- InChIKey: HSXOHAGKZCZSSL-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)CC2OCCO2

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

2-(4-methoxybenzyl)-1,3-dioxolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB166532-5 g |

4-(1,3-Dioxolan-2-ylmethyl)anisole; 96% |

91970-78-4 | 5 g |

€1,012.60 | 2023-07-20 | ||

| abcr | AB166532-1 g |

4-(1,3-Dioxolan-2-ylmethyl)anisole; 96% |

91970-78-4 | 1 g |

€397.60 | 2023-07-20 | ||

| Chemenu | CM279749-1g |

2-(4-Methoxybenzyl)-1,3-dioxolane |

91970-78-4 | 95% | 1g |

$298 | 2021-06-09 | |

| Chemenu | CM279749-1g |

2-(4-Methoxybenzyl)-1,3-dioxolane |

91970-78-4 | 95% | 1g |

$338 | 2023-02-16 | |

| A2B Chem LLC | AH90932-5g |

2-(4-Methoxybenzyl)-1,3-dioxolane |

91970-78-4 | 97% | 5g |

$1131.00 | 2024-07-18 | |

| Chemenu | CM279749-5g |

2-(4-Methoxybenzyl)-1,3-dioxolane |

91970-78-4 | 95% | 5g |

$704 | 2021-06-09 | |

| Fluorochem | 022288-1g |

4-(1,3-Dioxolan-2-ylmethyl)anisole |

91970-78-4 | 96% | 1g |

£261.00 | 2022-03-01 | |

| A2B Chem LLC | AH90932-2g |

2-(4-Methoxybenzyl)-1,3-dioxolane |

91970-78-4 | 97% | 2g |

$707.00 | 2024-07-18 | |

| abcr | AB166532-5g |

4-(1,3-Dioxolan-2-ylmethyl)anisole, 96%; . |

91970-78-4 | 96% | 5g |

€1624.20 | 2025-02-18 | |

| A2B Chem LLC | AH90932-1g |

2-(4-Methoxybenzyl)-1,3-dioxolane |

91970-78-4 | 97% | 1g |

$454.00 | 2024-07-18 |

2-(4-methoxybenzyl)-1,3-dioxolane 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

91970-78-4 (2-(4-methoxybenzyl)-1,3-dioxolane) 関連製品

- 42866-92-2(1-(2,2-Dimethoxyethyl)-4-methoxybenzene)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91970-78-4)2-(4-methoxybenzyl)-1,3-dioxolane

清らかである:99%

はかる:1g

価格 ($):287.0